molecular formula C8H19NO B13915446 (3R,5S)-5-Amino-6-methyl-3-heptanol

(3R,5S)-5-Amino-6-methyl-3-heptanol

Cat. No.: B13915446
M. Wt: 145.24 g/mol
InChI Key: FFLAQPQLAQIDGP-HTQZYQBOSA-N
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Description

(3R,5S)-5-Amino-6-methyl-3-heptanol is a chiral compound with significant importance in various fields of chemistry and biochemistry. This compound features two chiral centers, making it a valuable molecule for stereoselective synthesis and applications in pharmaceuticals and other industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5S)-5-Amino-6-methyl-3-heptanol can be achieved through several methods. One common approach involves the stereoselective reduction of a diketone precursor using a diketoreductase enzyme. This method ensures high enantioselectivity and yields the desired chiral centers efficiently . Another method involves the use of carbonyl reductases for the biosynthesis of chiral intermediates, which are then further processed to obtain this compound .

Industrial Production Methods

Industrial production of this compound often employs biocatalytic processes due to their high efficiency and selectivity. These processes typically involve the use of recombinant enzymes and cofactors such as NADH or NADPH to drive the reduction reactions under controlled conditions . The use of flow microreactor systems has also been explored for the sustainable and efficient synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

(3R,5S)-5-Amino-6-methyl-3-heptanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce various alcohols or amines .

Scientific Research Applications

(3R,5S)-5-Amino-6-methyl-3-heptanol has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of (3R,5S)-5-Amino-6-methyl-3-heptanol involves its interaction with specific molecular targets and pathways. For instance, in pharmaceutical applications, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

  • (3R,5S)-6-Chloro-3,5-dihydroxyhexanoate
  • (3R,5S)-Fluvastatin
  • (3R,5S)-5-{[(benzyloxy)carbonyl]amino}piperidine-3-carboxylate

Uniqueness

(3R,5S)-5-Amino-6-methyl-3-heptanol is unique due to its specific chiral centers and the resulting stereoselectivity in its reactions. This makes it particularly valuable in the synthesis of chiral drugs and other complex molecules. Its high enantioselectivity and efficiency in biocatalytic processes further distinguish it from similar compounds .

Properties

Molecular Formula

C8H19NO

Molecular Weight

145.24 g/mol

IUPAC Name

(3R,5R)-5-amino-6-methylheptan-3-ol

InChI

InChI=1S/C8H19NO/c1-4-7(10)5-8(9)6(2)3/h6-8,10H,4-5,9H2,1-3H3/t7-,8-/m1/s1

InChI Key

FFLAQPQLAQIDGP-HTQZYQBOSA-N

Isomeric SMILES

CC[C@H](C[C@H](C(C)C)N)O

Canonical SMILES

CCC(CC(C(C)C)N)O

Origin of Product

United States

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